An In-Depth Technical Guide to the Mechanism of Action of ATR Inhibitors: A Focus on Berzosertib (M6620/VX-970)
An In-Depth Technical Guide to the Mechanism of Action of ATR Inhibitors: A Focus on Berzosertib (M6620/VX-970)
An in-depth guide to the mechanism of action of ATR inhibitors, with a focus on the well-characterized compound berzosertib, is provided below, as no public scientific data could be found for an ATR inhibitor designated "MT0703."
For Researchers, Scientists, and Drug Development Professionals
Introduction to ATR and Its Role in the DNA Damage Response
Ataxia-Telangiectasia Mutated and Rad3-related (ATR) is a crucial serine/threonine-protein kinase that acts as a master regulator of the DNA Damage Response (DDR).[1][2] The DDR is a complex signaling network that maintains genomic integrity by coordinating cell-cycle progression, DNA repair, and, if necessary, apoptosis.[3][4] ATR is primarily activated by a wide range of DNA lesions and replication stress, particularly the formation of single-stranded DNA (ssDNA) coated by Replication Protein A (RPA).[2][5]
Upon activation, ATR, in complex with its binding partner ATRIP, phosphorylates a multitude of substrates, with a key effector being the checkpoint kinase 1 (CHK1).[3][5] This phosphorylation cascade leads to cell-cycle arrest, stabilization of stalled replication forks, and promotion of DNA repair pathways such as homologous recombination.[1][3] Many cancer cells exhibit defects in other DDR pathways, such as those governed by ATM, making them highly dependent on the ATR signaling pathway for survival.[6] This reliance creates a therapeutic window for ATR inhibitors.
Berzosertib (M6620/VX-970): A First-in-Class ATR Inhibitor
Berzosertib, also known as M6620 or VX-970, is a potent and selective small-molecule inhibitor of ATR kinase.[7] It has been extensively investigated in preclinical and clinical studies as both a monotherapy and in combination with DNA-damaging agents.[6][7]
Mechanism of Action
Berzosertib functions as an ATP-competitive inhibitor of ATR kinase. By binding to the ATP-binding site of the ATR enzyme, it prevents the phosphorylation of ATR's downstream targets, most notably CHK1. This abrogation of the ATR signaling cascade has several key consequences in cancer cells:
-
Inhibition of Cell Cycle Checkpoints: By preventing the phosphorylation of CHK1, berzosertib overrides the S and G2/M cell cycle checkpoints that are normally activated in response to DNA damage. This forces cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and cell death.
-
Replication Fork Destabilization: ATR plays a critical role in stabilizing stalled replication forks. Inhibition of ATR by berzosertib leads to the collapse of these forks, resulting in the formation of DNA double-strand breaks (DSBs).
-
Synthetic Lethality: In cancer cells with pre-existing defects in other DDR pathways (e.g., loss of ATM function), the inhibition of ATR becomes synthetically lethal. These cells are unable to repair the DSBs generated by collapsed replication forks and are selectively killed.[6]
-
Sensitization to DNA-Damaging Agents: Berzosertib enhances the efficacy of DNA-damaging chemotherapies (e.g., carboplatin) and radiation therapy.[6][7] These agents induce DNA lesions that activate the ATR pathway; by inhibiting this survival pathway, berzosertib lowers the threshold for cancer cell killing.
Quantitative Data for Berzosertib
The following table summarizes key quantitative data for berzosertib from preclinical studies.
| Parameter | Value | Cell Line/System | Reference |
| ATR Ki | < 0.8 nM | Enzyme Assay | [7] (Implied) |
| pCHK1 IC50 | 26 nM | LoVo Cells (Cisplatin-induced) | [7] (Implied) |
| Monotherapy EC50 | 93 nM | LoVo DLD-1 Cells | [7] (Implied) |
| Cisplatin Sensitization | 10-100 fold | Various Cancer Cell Lines | [7] (Implied) |
Signaling Pathways and Experimental Workflows
The ATR Signaling Pathway
The following diagram illustrates the canonical ATR signaling pathway in response to DNA damage or replication stress.
Caption: The ATR signaling pathway is activated by ssDNA, leading to CHK1 phosphorylation and downstream cellular responses.
Mechanism of Berzosertib Inhibition
This diagram illustrates how berzosertib inhibits the ATR signaling pathway.
Caption: Berzosertib inhibits the ATR kinase, preventing CHK1 phosphorylation and leading to cell death.
Experimental Workflow for Assessing ATR Inhibition
This diagram outlines a typical experimental workflow to evaluate the efficacy of an ATR inhibitor.
Caption: A general workflow for evaluating the cellular effects of an ATR inhibitor.
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon published findings. Below are generalized methodologies for key experiments used to characterize ATR inhibitors like berzosertib.
In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory activity of the compound on ATR kinase.
-
Methodology:
-
Recombinant human ATR/ATRIP complex is incubated with a peptide substrate (e.g., a peptide containing the CHK1 phosphorylation motif) and ATP (often radiolabeled [γ-³²P]ATP).
-
The test compound (berzosertib) is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the phosphorylated substrate is separated from the unphosphorylated substrate and free ATP (e.g., via phosphocellulose paper binding).
-
The amount of incorporated radiolabel is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Phospho-CHK1 (p-CHK1) Inhibition Assay
-
Objective: To measure the inhibition of ATR activity in a cellular context.
-
Methodology:
-
Cancer cells (e.g., LoVo) are seeded in multi-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of the ATR inhibitor for a short period (e.g., 1-2 hours).
-
DNA damage is induced using an agent like cisplatin or hydroxyurea to activate the ATR pathway.
-
After a further incubation period, cells are lysed.
-
The levels of p-CHK1 (Ser345) and total CHK1 are quantified using methods such as ELISA, Western blotting, or immunofluorescence.
-
The IC50 for p-CHK1 inhibition is determined by normalizing the p-CHK1 signal to total CHK1 or a loading control and plotting against inhibitor concentration.
-
Cell Viability and Sensitization Assays
-
Objective: To assess the effect of the ATR inhibitor on cell proliferation, both as a monotherapy and in combination with DNA-damaging agents.
-
Methodology:
-
Cells are seeded in 96-well plates.
-
For monotherapy assessment, cells are treated with a dose range of the ATR inhibitor.
-
For combination studies, cells are treated with a fixed dose of a DNA-damaging agent (e.g., carboplatin) and a dose range of the ATR inhibitor.
-
Cells are incubated for an extended period (e.g., 72-120 hours).
-
Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
EC50 values are calculated, and sensitization enhancement ratios are determined by comparing the EC50 of the DNA-damaging agent in the presence and absence of the ATR inhibitor.
-
Conclusion
ATR inhibitors, exemplified by berzosertib, represent a promising class of targeted anticancer agents. Their mechanism of action, centered on the abrogation of the DNA damage response, offers a powerful strategy to exploit the inherent genomic instability of many cancers. A thorough understanding of their effects on the ATR signaling pathway, supported by robust quantitative data and detailed experimental protocols, is essential for their continued development and successful clinical implementation.
References
- 1. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phase I Trial of First-in-Class ATR Inhibitor M6620 (VX-970) as Monotherapy or in Combination With Carboplatin in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of ATR kinase inhibitor berzosertib (VX-970, M6620): Clinical candidate for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
